molecular formula C5H8INO2 B6275735 5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one CAS No. 1397293-43-4

5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one

Cat. No. B6275735
CAS RN: 1397293-43-4
M. Wt: 241
InChI Key:
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Description

5-(Iodomethyl)-5-methyl-1,3-oxazolidin-2-one (IMMO) is a synthetic compound that has recently been used as a versatile reagent in various organic synthesis reactions. It is a highly reactive compound that can be used in a variety of ways, from catalyzing reactions to acting as a reducing agent. IMMO is a relatively new compound, and its potential applications are still being explored. In

Scientific Research Applications

5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one has been used in a variety of scientific research applications, including organic synthesis, catalysis, and drug design. It has been used to synthesize a variety of compounds, including amino acids, peptides, and nucleic acids. 5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one has also been used to catalyze a variety of reactions, including the synthesis of amines, alcohols, and carboxylic acids. Additionally, 5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one has been used in the design of new drugs, such as inhibitors of protein-protein interactions and inhibitors of enzyme activity.

Mechanism of Action

5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one acts as a reducing agent in organic synthesis reactions. It is capable of reducing a variety of functional groups, including aldehydes, ketones, and nitro groups. The mechanism of action is thought to involve an electron transfer reaction, in which 5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one donates electrons to the functional group to be reduced.
Biochemical and Physiological Effects
5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one is not known to have any significant biochemical or physiological effects in humans or other organisms. It does not appear to be toxic at the concentrations typically used in laboratory experiments.

Advantages and Limitations for Lab Experiments

5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is highly reactive. Additionally, it is not known to be toxic or to have any significant biochemical or physiological effects. However, 5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one is unstable in the presence of light and oxygen, so it must be stored and used in a dark, oxygen-free environment.

Future Directions

5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one has a wide range of potential applications, and its use in scientific research is still in its early stages. Future research could focus on exploring the potential applications of 5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one in drug design, catalysis, and organic synthesis. Additionally, further research could be conducted to explore the mechanism of action of 5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one and to identify potential biochemical and physiological effects. Finally, research could be conducted to explore ways to improve the stability of 5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one, such as by developing new methods for storage and handling.

Synthesis Methods

5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one is synthesized from a variety of starting materials, including methyl iodide, aldehyde, and ethylenediamine. The reaction is typically conducted in aqueous solution, and the resulting product is purified by recrystallization. The yield of the reaction is typically high, and the process is relatively straightforward.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Methylamine", "Ethyl chloroformate", "Sodium iodide", "2-Amino-2-methyl-1-propanol", "Sodium hydroxide", "Carbon dioxide", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether" ], "Reaction": [ "Step 1: Methylamine is reacted with ethyl chloroformate to form N-ethylcarbamoylmethylamine.", "Step 2: N-ethylcarbamoylmethylamine is reacted with sodium iodide to form N-ethylcarbamoylmethyl iodide.", "Step 3: N-ethylcarbamoylmethyl iodide is reacted with 2-amino-2-methyl-1-propanol to form 5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one intermediate.", "Step 4: The intermediate is treated with sodium hydroxide and carbon dioxide to form the final product, 5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one.", "Step 5: The product is purified by recrystallization from methanol and acetic acid mixture.", "Step 6: The purity of the product is confirmed by melting point determination and spectral analysis (e.g. NMR, IR)." ] }

CAS RN

1397293-43-4

Molecular Formula

C5H8INO2

Molecular Weight

241

Purity

95

Origin of Product

United States

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